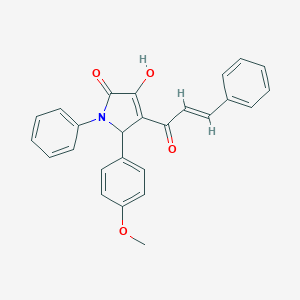![molecular formula C20H15F6N5O2S2 B395908 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE](/img/structure/B395908.png)
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE is a complex organic compound characterized by its unique structure, which includes multiple functional groups such as amino, cyano, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves multiple steps, starting from readily available starting materials. The key steps include the formation of the cyclopenta[b]pyridine ring system, introduction of the trifluoromethyl groups, and subsequent functionalization to introduce the amino, cyano, and thiazolyl groups. The reaction conditions typically involve the use of strong bases, such as sodium hydride, and various solvents, including dimethylformamide and dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and alternative solvents can further enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and cyano groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethylformamide, dichloromethane, ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can lead to the formation of amines or alcohols .
Scientific Research Applications
4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets through various interactions, including hydrogen bonding, hydrophobic interactions, and electrostatic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-[2-AMINO-3-CYANO-4,4-BIS(TRIFLUOROMETHYL)-1H,4H,5H,6H,7H-CYCLOPENTA[B]PYRIDIN-1-YL]-N-(1,3-THIAZOL-2-YL)BENZENE-1-SULFONAMIDE include:
4-Amino-2-(trifluoromethyl)benzonitrile: A compound with similar trifluoromethyl and cyano groups.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: A compound with trifluoromethyl groups and a thiourea moiety.
Uniqueness
The uniqueness of this compound lies in its combination of multiple functional groups and its complex ring structure, which confer unique chemical and biological properties. This makes it a valuable compound for various scientific research applications .
Properties
Molecular Formula |
C20H15F6N5O2S2 |
|---|---|
Molecular Weight |
535.5g/mol |
IUPAC Name |
4-[2-amino-3-cyano-4,4-bis(trifluoromethyl)-6,7-dihydro-5H-cyclopenta[b]pyridin-1-yl]-N-(1,3-thiazol-2-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H15F6N5O2S2/c21-19(22,23)18(20(24,25)26)13-2-1-3-15(13)31(16(28)14(18)10-27)11-4-6-12(7-5-11)35(32,33)30-17-29-8-9-34-17/h4-9H,1-3,28H2,(H,29,30) |
InChI Key |
XPBQUFBHCFHSPQ-UHFFFAOYSA-N |
SMILES |
C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Canonical SMILES |
C1CC2=C(C1)N(C(=C(C2(C(F)(F)F)C(F)(F)F)C#N)N)C3=CC=C(C=C3)S(=O)(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Ethyl 2-(benzoylamino)-3,3,3-trifluoro-2-[(2-furylmethyl)amino]propanoate](/img/structure/B395836.png)

![Ethyl 2-(1,3-benzothiazol-2-ylamino)-3,3,3-trifluoro-2-[(phenoxyacetyl)amino]propanoate](/img/structure/B395838.png)
![2-ethoxy-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395839.png)
![4-methoxy-N-[2,2,2-trifluoro-1-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-1-(trifluoromethyl)ethyl]benzamide](/img/structure/B395840.png)
![Ethyl 2-[(3-chlorobenzoyl)amino]-3,3,3-trifluoro-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B395841.png)
![N-[1-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B395842.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]furan-2-carboxamide](/img/structure/B395843.png)
![Ethyl 3,3,3-trifluoro-2-[(4-fluorobenzoyl)amino]-2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]propanoate](/img/structure/B395846.png)
![N-[2,2,2-trifluoro-1-(4-fluoroanilino)-1-(trifluoromethyl)ethyl]-2-furamide](/img/structure/B395847.png)
![N-[1,1,1,3,3,3-hexafluoro-2-(2-oxopyrrolidin-1-yl)propan-2-yl]benzamide](/img/structure/B395848.png)
![4-[(3Z)-3-[(4-chlorophenyl)-hydroxymethylidene]-2-(2-fluorophenyl)-4,5-dioxopyrrolidin-1-yl]butanoic acid](/img/structure/B395849.png)
